molecular formula C10H16N4O B13440293 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B13440293
M. Wt: 208.26 g/mol
InChI Key: WESMIUCSJYLTIF-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: a 3-aminopyrrolidine ring and a 1H-pyrazole moiety. The 3-aminopyrrolidine group is a common feature in compounds designed as melanin-concentrating hormone receptor antagonists, which are investigated for potential therapeutic applications in metabolic and central nervous system disorders . Concurrently, the 1H-pyrazole ring is a versatile heterocycle recognized for its broad spectrum of biological activities. Pyrazole-based structures are key components in development candidates targeting various enzymes, including serine proteases like thrombin for anticoagulant therapy and kinases such as Aurora A for oncology research . The strategic combination of these subunits into a single molecule creates a versatile scaffold suitable for probing structure-activity relationships in the development of novel enzyme inhibitors and receptor ligands. Researchers can leverage this compound as a core building block for synthesizing diverse libraries or as a tool compound in biochemical assays to explore new therapeutic pathways.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C10H16N4O/c1-8(14-5-2-4-12-14)10(15)13-6-3-9(11)7-13/h2,4-5,8-9H,3,6-7,11H2,1H3

InChI Key

WESMIUCSJYLTIF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)N)N2C=CC=N2

Origin of Product

United States

Biological Activity

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, a compound with the CAS number 1249241-86-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C10H16N4OC_{10}H_{16}N_{4}O with a molecular weight of 208.26 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety, which are often associated with various pharmacological effects.

PropertyValue
CAS Number1249241-86-8
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, research into related pyrazole derivatives has shown their ability to inhibit tumor growth through various mechanisms, including the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Neuroprotective Effects

The presence of the aminopyrrolidine structure suggests potential neuroprotective effects. Compounds containing pyrrolidine rings have been studied for their ability to enhance synaptic plasticity and neuroprotection in models of neurodegenerative diseases. This activity is often attributed to their influence on neurotransmitter systems and neuroinflammatory pathways.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
  • Neuroprotective Research : Another investigation focused on the neuroprotective capabilities of pyrrolidine derivatives in animal models of Alzheimer's disease. The results suggested that these compounds could mitigate cognitive decline by reducing amyloid-beta accumulation and enhancing cholinergic transmission .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly those related to mood and cognition.

Comparison with Similar Compounds

Structural Features and Substitutions

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Evidence ID
Target Compound Propan-1-one 3-Aminopyrrolidine, Pyrazole 236.31 1706533-09-6
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one Propan-1-one 3-Aminoazetidine, Pyrazole ~225 (estimated) 1487076-49-2
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Propan-1-one Phenyl, Two pyrazoles 290.33 Not provided
(2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Prop-2-en-1-one Adamantyl, Diphenylpyrazole 379.47 313362-12-8
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Propan-1-one Chloroanilino, Dimethylpyrazole 277.75 Not provided
1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one Propan-1-one 3,3-Difluoropyrrolidine, Pyrazole 229.23 2034458-87-0

Key Observations :

  • Azetidine vs.
  • Adamantyl and Phenyl Groups : The adamantyl and diphenylpyrazole substituents in introduce significant hydrophobicity, likely reducing aqueous solubility compared to the target compound .
  • Halogen and Methyl Substituents : The chloro and methyl groups in enhance electronic effects and steric bulk, which may influence binding affinity in biological targets .

Key Observations :

  • The use of solid Al₂O₃ in demonstrates a solvent-free approach, aligning with green chemistry principles .
  • Nucleophilic substitution is a plausible route for the target compound, given the reactivity of the pyrrolidine amine.

Physicochemical Properties

Compound logP (Predicted) Solubility Hydrogen Bond Donors/Acceptors Evidence ID
Target Compound ~0.5 (moderate) Moderate (amine enhances solubility) 2 Donors, 3 Acceptors
1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one ~1.2 (higher) Reduced (fluorine increases lipophilicity) 1 Donor, 3 Acceptors
1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one ~4.5 (highly lipophilic) Poor 0 Donors, 3 Acceptors

Key Observations :

  • The aminopyrrolidine group in the target compound enhances solubility compared to fluorinated or adamantyl analogues.

Preparation Methods

Key steps include:

  • Preparation of substituted pyrimidine intermediates
  • Nucleophilic substitution with amino- and pyrazolyl-containing reagents
  • Cyclization and amination to form the pyrrolidine and pyrazole rings
  • Final coupling to assemble the target compound

Detailed Preparation Methods

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Compound 29)

This intermediate is synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (Compound 31) with 3-amino-5-methylpyrazole in tetrahydrofuran (THF).

Reaction Conditions:

  • Reagents: Compound 31, 3-amino-5-methylpyrazole, triethylamine
  • Solvent: THF
  • Temperature: 50°C
  • Yield: Approximately 75%

Reaction Scheme:

Compound 31 + 3-amino-5-methylpyrazole → Compound 29

Step 2: Formation of the Pyrazolyl-Pyrimidine Derivative (Compound 29)

This involves heating the reactants in THF, followed by purification via flash chromatography.

Step 3: Synthesis of 3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (Compound 30)

This key intermediate is prepared through a nucleophilic aromatic substitution of Compound 29 with (S)-3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at elevated temperature (120°C).

Reaction Conditions:

  • Reagents: Compound 29, (S)-3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
  • Solvent: 1-pentanol
  • Temperature: 120°C
  • Duration: 6 hours
  • Yield: ~51%

Notes:

  • The reaction proceeds via nucleophilic attack on the aromatic pyrimidine ring.
  • The product is purified by flash chromatography.

Step 4: Final Coupling to Obtain the Target Compound

The final step involves reacting Compound 30 with various amines (e.g., 1-ethylpiperazine, 1-methylpiperazine, or N,N-dimethylazetidin-3-amine) in 1-pentanol at 140°C, followed by purification.

Reaction Conditions:

  • Reagents: Compound 30, amine derivatives
  • Solvent: 1-pentanol
  • Temperature: 140°C
  • Duration: 2 hours
  • Purification: Flash chromatography

Yields:

  • Compound 1 (target compound): approximately 58%
  • Other derivatives (compounds 2–5): 26–57%

Data Table Summarizing Key Preparation Parameters

Step Reagents Solvent Temperature Time Yield Key Features
1 Compound 31, pyrazole, triethylamine THF 50°C 16h 75% Nucleophilic substitution on pyrimidine
2 Compound 29, (S)-3-aminopyrrolidin-1-yl... - - - - Purification via chromatography
3 Compound 29, Compound 28 1-Pentanol 120°C 6h 51% Aromatic substitution to form Compound 30
4 Compound 30, amines (e.g., 1-ethylpiperazine) 1-Pentanol 140°C 2h 58% Final amination step

Research Findings and Considerations

  • Reaction Optimization: Elevated temperatures (120–140°C) are critical for successful nucleophilic substitutions and cyclizations, especially when working with aromatic heterocycles.
  • Yield Variability: Yields range from 26% to 75%, depending on the specific amine used and reaction conditions, highlighting the importance of optimizing reaction parameters for each derivative.
  • Purification: Flash chromatography over silica gel with appropriate solvent systems (dichloromethane/methanol, ethyl acetate/n-hexane) is standard for isolating pure intermediates and final compounds.
  • Safety and Handling: Reactions involve high temperatures and potentially toxic reagents (e.g., trifluoromethanesulfonic anhydride in related procedures), requiring appropriate safety protocols.

Q & A

Q. What are the recommended synthetic routes for 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be optimized?

A common approach involves multi-step condensation reactions. For example, Claisen-Schmidt condensation (base-catalyzed) between pyrrolidine and pyrazole derivatives can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol or xylene), temperature (reflux conditions), and catalysts (e.g., sodium hydroxide). Post-reaction purification via recrystallization (methanol) or column chromatography (silica gel with ethyl acetate/petroleum ether) improves purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrrolidine NH2_2 (~δ 1.5–2.5 ppm) and pyrazole protons (~δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ mode for [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the 3-aminopyrrolidine configuration .

Q. What purification techniques are effective for isolating this compound?

Recrystallization (methanol or ethanol) removes impurities with low solubility. For complex mixtures, column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is preferred. Centrifugation and filtration under reduced pressure enhance yield .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., variable IC50_{50}50​ values) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

  • Using identical cell lines and passage numbers.
  • Pre-dissolving compounds in DMSO (<0.1% final concentration).
  • Validating results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes/receptors (e.g., kinases). Focus on hydrogen bonds between the aminopyrrolidine group and catalytic residues.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time (≥100 ns trajectories). Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can derivatives be designed to improve metabolic stability or target selectivity?

  • Bioisosteric Replacement : Substitute the pyrazole ring with isoxazole or triazole to modulate electron density.
  • Prodrug Strategies : Introduce ester groups on the propan-1-one moiety for enhanced bioavailability.
  • SAR Studies : Systematically vary substituents on the pyrrolidine nitrogen and pyrazole positions to map activity trends .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use cyclodextrins or PEG-400 to improve solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Q. How can reaction mechanisms (e.g., cyclization steps) be experimentally validated?

  • Isotopic Labeling : Use 15^{15}N-labeled amines to track pyrrolidine ring formation via 15^{15}N NMR.
  • Kinetic Studies : Monitor intermediate formation via time-resolved HPLC-MS .

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